(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a chemical compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a benzylidene group substituted with two chlorine atoms at the 2 and 6 positions, attached to a rhodanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,6-dichlorobenzaldehyde with rhodanine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one.
Rhodanine: The parent compound of rhodanine derivatives.
2,6-Dichlorobenzylideneacetone: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzylidene and rhodanine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H5Cl2NOS2 |
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Molecular Weight |
290.2 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15) |
InChI Key |
OTZKWVOYXVTTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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